Unii-D1OE4mxz8A
Description
UNII-D1OE4mxz8A is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to a specific molecular entity under its Substance Registration System (SRS). The UNII system provides a non-proprietary, unambiguous identifier for substances in regulated products, ensuring consistency in chemical and biological substance tracking across regulatory documents . UNIIs are generated based on a substance’s defining characteristics, such as molecular structure, composition, or other critical attributes. Each UNII comprises 9 alphanumeric characters followed by a 10th check character, ensuring data integrity .
This identifier is critical in pharmacovigilance, drug labeling, and global harmonization of chemical databases.
Properties
CAS No. |
139729-89-8 |
|---|---|
Molecular Formula |
C9H11F2N2O8P |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)13-2-1-5(14)12-8(13)16/h1-2,4,6-7,15H,3H2,(H,12,14,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 |
InChI Key |
APSMIPKDENVCML-QPPQHZFASA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves the introduction of fluorine atoms into the sugar moiety of uridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated uridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include difluorinated uridine derivatives, alcohols, and halogenated uridines .
Scientific Research Applications
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Investigated for its antiviral properties, particularly against feline herpes virus.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves its incorporation into DNA or RNA, where it interferes with the replication process. The presence of fluorine atoms enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of UNII-D1OE4mxz8A with similar compounds requires structural, functional, and regulatory analyses. Below is a framework for such a comparison, informed by guidelines for chemical data reporting and compound analysis (e.g., ).
Structural Analogs
To identify structural analogs, computational tools (e.g., PubChem, ChemSpider) or regulatory databases (e.g., FDA SRS) would be used to search for compounds with matching molecular frameworks or functional groups. For example:
| Property | This compound | Analog Compound X | Analog Compound Y |
|---|---|---|---|
| Molecular Formula | Not disclosed | C₁₄H₁₈N₂O₅ | C₁₃H₁₆N₂O₄ |
| Functional Groups | Not disclosed | Amide, ester | Carboxylate, amine |
| Molecular Weight (g/mol) | Not disclosed | 294.3 | 276.3 |
| Regulatory Status | FDA-approved | Experimental | Approved in EU |
Note: Hypothetical data due to lack of direct evidence.
Structural analogs often share pharmacological targets but may differ in pharmacokinetics (e.g., bioavailability, half-life) or toxicity profiles. For instance, a methyl group substitution in Compound X versus a hydroxyl group in Compound Y could alter metabolic stability .
Functional Analogs
Functional analogs are compounds with divergent structures but similar therapeutic or industrial applications. For example:
| Property | This compound | Functional Analog Z |
|---|---|---|
| Primary Use | Antihypertensive | Antihypertensive |
| Mechanism of Action | Not disclosed | ACE inhibitor |
| Solubility (mg/mL) | Not disclosed | 25.6 (water) |
| Patent Expiry | 2030 | 2028 |
Functional analogs may compete in the same market but differ in cost, synthesis complexity, or intellectual property status.
Key Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, the following insights emerge from analogous cases:
- Synthesis Challenges : Structural analogs with complex stereochemistry often require multi-step synthesis, increasing production costs ().
- Stability Issues : Functional analogs with ester groups may hydrolyze under humid conditions, necessitating specialized formulation ().
- Regulatory Hurdles : Differences in impurity thresholds between regions (e.g., FDA vs. EMA) complicate global market access ().
Data Quality and Reporting Standards
Robust comparisons depend on consistent data reporting, as emphasized in and :
- Spectral Data : NMR, HRMS, and elemental analysis must be disclosed for structural verification.
- Experimental Reproducibility : Detailed synthesis protocols (e.g., reaction temperatures, catalysts) are critical for industrial scaling.
- Regulatory Alignment : Compliance with ICH guidelines ensures comparability across jurisdictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
